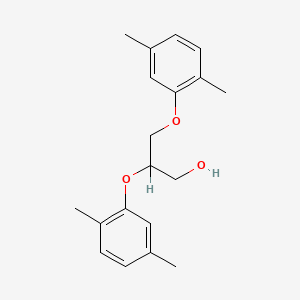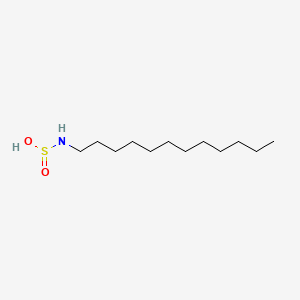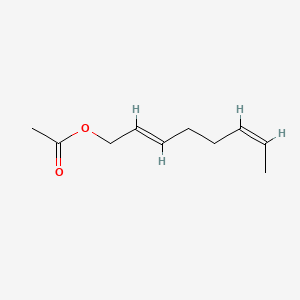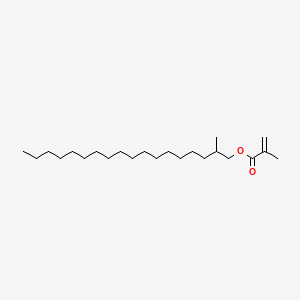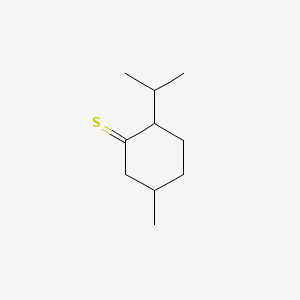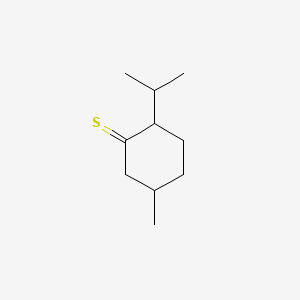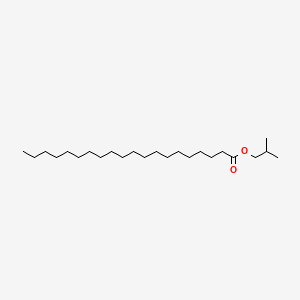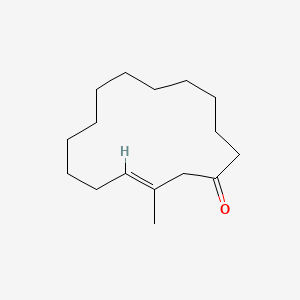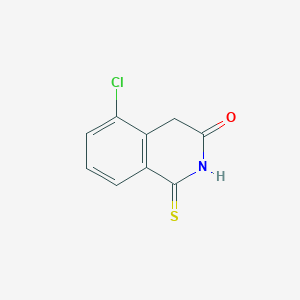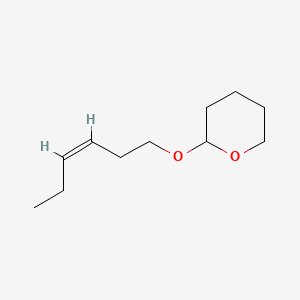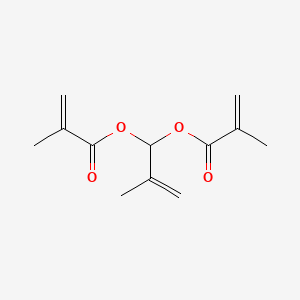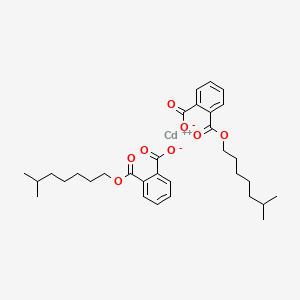
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is a chemical compound with the molecular formula C32H42CdO8. It is also known as cadmium isooctyl phthalate (1:2:2). This compound is a coordination complex where cadmium is coordinated with 2-(6-methylheptoxycarbonyl)benzoate ligands. Cadmium compounds are known for their applications in various industrial processes, but they also pose significant environmental and health risks due to their toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate typically involves the reaction of cadmium salts with 2-(6-methylheptoxycarbonyl)benzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium chloride as the cadmium source. The 2-(6-methylheptoxycarbonyl)benzoic acid is added in stoichiometric amounts, and the reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The cadmium center can be oxidized, although this is less common due to the stability of the cadmium(II) oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2-(6-methylheptoxycarbonyl)benzoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cadmium oxide, while substitution reactions can yield new cadmium complexes with different ligands.
Applications De Recherche Scientifique
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems, although its toxicity limits its applications.
Industry: Utilized in the production of pigments, coatings, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate involves its interaction with cellular components. Cadmium ions can disrupt calcium homeostasis by mimicking calcium ions and interfering with calcium channels and pumps. This disruption can lead to oxidative stress, activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and epigenetic modifications. These effects contribute to the compound’s toxicity and potential carcinogenicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium acetate: Another cadmium coordination complex with acetate ligands.
Cadmium chloride: A simple cadmium salt with chloride ligands.
Cadmium sulfate: A cadmium salt with sulfate ligands.
Uniqueness
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cadmium compounds. The presence of the 2-(6-methylheptoxycarbonyl)benzoate ligands can influence the compound’s solubility, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
94247-16-2 |
|---|---|
Formule moléculaire |
C32H42CdO8 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h2*5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
ZWJBHTNSSIAHIH-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



